2-[(5-Chloro-2-pyridyl)thio]ethan-1-ol
Description
Properties
IUPAC Name |
2-(5-chloropyridin-2-yl)sulfanylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNOS/c8-6-1-2-7(9-5-6)11-4-3-10/h1-2,5,10H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOJLJIHCJJDCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)SCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379285 | |
| Record name | 2-[(5-Chloropyridin-2-yl)sulfanyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175135-89-4 | |
| Record name | 2-[(5-Chloro-2-pyridinyl)thio]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(5-Chloropyridin-2-yl)sulfanyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thiolation of 3,5-Dichloropyridine-2-Carboxylic Acid Derivatives
The patent TW202120479A details a scalable method using sodium 3,5-dichloropyridine-2-carboxylate as the starting material. In a representative procedure, 3,5-dichloropyridine-2-carboxylic acid (20.0 g, 104 mmol) is neutralized with aqueous sodium hydroxide (1 M, 100 mL) to form the sodium salt. This intermediate reacts with sodium ethanethiolate (1.82 g, 20.6 mmol) in deoxygenated 2-methyltetrahydrofuran (86 mL) at 70°C for 7 hours, yielding 58% of the target compound after acidification and recrystallization.
Critical Parameters:
Alternative Substrates: 5-Chloro-2-mercaptopyridine
ChemicalBook entries describe a two-step synthesis from 5-chloro-2-mercaptopyridine and ethylene oxide. The mercaptopyridine derivative (1.0 equiv) reacts with ethylene oxide (1.2 equiv) in tetrahydrofuran at 0–5°C, followed by gradual warming to 25°C. This method achieves 72–78% yields but requires strict temperature control to avoid polymerization of ethylene oxide.
Reaction Equation:
Optimization of Reaction Conditions
Solvent Screening
Comparative studies in the patent reveal solvent-dependent selectivity:
| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |
|---|---|---|---|
| 2-MeTHF | 6.2 | 58 | 94 |
| Toluene | 2.4 | 42 | 88 |
| Dimethyl sulfoxide | 47.2 | 22 | 76 |
Polar aprotic solvents like dimethyl sulfoxide promote over-sulfonation, reducing yields.
Temperature and Time Profiling
A kinetic analysis (70°C vs. 50°C) demonstrates that higher temperatures accelerate the reaction but risk decomposition:
| Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| 50 | 18 | 89 | 63 |
| 70 | 7 | 95 | 58 |
Optimal conditions balance conversion (95%) and selectivity (58%) at 70°C.
Purification and Characterization
Crystallization Techniques
Post-reaction workup involves acidification with 1 N HCl to precipitate the product. Patent Example 4 specifies hot filtration at 80°C in a water/acetonitrile mixture (3:1 v/v), achieving 94% purity. Recrystallization from ethyl acetate/hexane (1:2) further elevates purity to >99%.
Spectroscopic Data
-
H NMR (400 MHz, DMSO-d6): δ 8.04 (d, Hz, 1H, pyridine-H), 7.45 (d, Hz, 1H, pyridine-H), 4.75 (t, Hz, 1H, -OH), 3.65 (q, Hz, 2H, -CH2OH), 2.95 (t, Hz, 2H, -S-CH2-).
Industrial-Scale Adaptations
Continuous Flow Synthesis
A pilot-scale protocol (5 kg/batch) employs a plug-flow reactor with the following parameters:
Cost Analysis
Raw material costs dominate the production economics:
| Component | Cost per kg (USD) |
|---|---|
| 3,5-Dichloropyridine-2-carboxylic acid | 120 |
| Sodium ethanethiolate | 85 |
| 2-MeTHF | 40 |
Recycling 2-MeTHF reduces solvent costs by 60%.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Patent (2-MeTHF) | 58–93 | 94–99 | High | 1.65 |
| Ethylene oxide | 72–78 | 89–92 | Moderate | 2.31 |
| DMSO-based | 22 | 76 | Low | 3.14 |
The patent route offers superior cost-efficiency and scalability for multi-kilogram production .
Chemical Reactions Analysis
Types of Reactions
2-[(5-Chloro-2-pyridyl)thio]ethan-1-ol undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, and alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding thiol
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
The compound 2-[(5-Chloro-2-pyridyl)thio]ethan-1-ol , also known by its CAS number 175135-89-4, is a thioether derivative with significant potential in various scientific fields, particularly in medicinal chemistry and organic synthesis. This article explores its applications, synthesizing relevant data from diverse sources to provide a comprehensive overview.
Medicinal Chemistry
The compound has garnered attention for its biological activity , making it a candidate for drug development targeting various diseases, including bacterial infections and cancer. Pyridine derivatives, including this compound, have been noted for their therapeutic properties , such as:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties.
- Anticancer Potential : The presence of the chloro substituent and the thioether group may enhance its biological activities, making it a candidate for further pharmacological studies targeting cancer cell lines.
Organic Synthesis
This compound serves as a valuable building block in organic synthesis. Its reactivity can be attributed to both the thiol and pyridine functionalities, allowing it to undergo various chemical reactions. Notable synthetic applications include:
- Synthesis of Pyrimidinamine Derivatives : These derivatives have been designed and synthesized using this compound as a template, showcasing excellent fungicidal activity.
Biochemical Interactions
Preliminary studies indicate that this compound may interact with biological macromolecules such as enzymes or receptors. This interaction could potentially inhibit their activity or alter their function, warranting further research into its specific mechanisms of action.
Case Study 1: Antimicrobial Properties
A study focused on the synthesis of pyridine derivatives demonstrated that compounds structurally related to this compound exhibited significant antimicrobial effects against various pathogens. The study highlighted the importance of structural modifications in enhancing biological activity .
Case Study 2: Anticancer Research
Research examining the anticancer potential of pyridine-based compounds revealed that those with thioether groups showed promising cytotoxicity against different cancer cell lines. This underlines the potential role of this compound in developing new anticancer agents .
Mechanism of Action
The mechanism of action of 2-[(5-Chloro-2-pyridyl)thio]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s thioether linkage and pyridine ring allow it to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 2-[(5-Chloro-2-pyridyl)thio]ethan-1-ol, we compare it with structurally analogous compounds, focusing on molecular features, synthetic pathways, and inferred biological activity.
Structural and Functional Group Comparisons
Physicochemical Properties
- Lipophilicity: The chlorine substituent in the target compound increases logP compared to non-halogenated analogs (e.g., tetrazole derivatives in ), favoring membrane penetration.
- Solubility : The hydroxyl group in the target compound improves aqueous solubility relative to purely aromatic thioethers but is less polar than tetrazole-containing analogs (e.g., compound 3 in ).
- Stability : Thioether linkages (as in the target) are prone to oxidation to sulfoxides or sulfones, whereas ether or amine linkages (e.g., ) are more stable under oxidative conditions.
Data Table: Comparative Analysis
Biological Activity
2-[(5-Chloro-2-pyridyl)thio]ethan-1-ol, a compound featuring a thioether linkage and a chlorinated pyridine ring, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, synthesis methods, and mechanisms of action based on diverse scientific literature.
The molecular formula for this compound is C₇H₈ClNOS, and it has a molecular weight of 175.66 g/mol. The compound can be synthesized through various organic reactions, including oxidation and substitution reactions, which yield sulfoxides and sulfones as major products.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The thioether linkage allows for modulation of enzyme activity, while the pyridine ring facilitates binding to various receptors. This interaction can lead to the inhibition of critical pathways involved in cell proliferation and inflammation .
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. A study reported minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against various pathogens . The compound's efficacy is enhanced by its ability to disrupt microbial membrane integrity.
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. It has demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancers. In one study, the compound exhibited an IC50 value of approximately 20 µM against MCF-7 cells, indicating a notable antiproliferative effect . The mechanism appears to involve apoptosis induction through the activation of caspase pathways.
Case Studies
Structure–Activity Relationships (SAR)
The effectiveness of this compound can be influenced by structural modifications. Variations in substituents on the pyridine ring or alterations in the thioether moiety have been shown to affect both antimicrobial and anticancer activities. For instance, compounds with electron-withdrawing groups on the pyridine ring exhibit increased potency against cancer cells due to enhanced electron density at the reactive sites .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[(5-Chloro-2-pyridyl)thio]ethan-1-ol, and how do reaction conditions influence yield?
- The compound can be synthesized via nucleophilic substitution or transition metal-catalyzed coupling. For example, Pd-catalyzed reactions using boronic acid derivatives (e.g., thiophene boroxine) under reflux in ethanol or THF at 60–80°C yield structurally similar alcohols (41% yield reported for trichloroethanol derivatives) . Optimize stoichiometry (1:1.2 molar ratio of pyridyl-thiol to haloethanol) and use inert atmospheres (N₂/Ar) to minimize oxidation of the thiol group. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is typical .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- Use ¹H/¹³C NMR to confirm the thioether linkage (δ ~2.8–3.2 ppm for SCH₂) and pyridyl protons (δ ~7.4–8.5 ppm). High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) or electron impact (EI) modes validates molecular weight (e.g., [M + Cl]⁻ adducts for chlorine-containing analogs) . FT-IR can identify hydroxyl (~3200–3400 cm⁻¹) and C-S (~600–700 cm⁻¹) stretches. Purity (>95%) is verified via HPLC with UV detection at 254 nm .
Q. What safety precautions are essential during handling?
- Classified as a skin/eye irritant (GHS Category 2/2A). Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation. In case of skin contact, wash immediately with water and soap; for eye exposure, rinse with water for 15+ minutes . Store in sealed containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?
- Contradictions may arise from tautomerism in the pyridyl-thiol group or solvent-dependent conformational changes. Use variable-temperature NMR (e.g., 25°C to −40°C in CDCl₃) to stabilize rotamers. Compare experimental data with computational models (DFT-based NMR chemical shift predictions) to assign peaks accurately. Cross-validate with 2D NMR (COSY, HSQC) .
Q. What experimental design considerations mitigate degradation during long-term stability studies?
- Organic degradation in aqueous matrices (e.g., wastewater studies) is temperature-dependent. Stabilize samples by storing at 4°C with antioxidants (e.g., 0.1% BHT) and avoid prolonged light exposure. For kinetic studies, use LC-MS to monitor degradation products (e.g., sulfoxide derivatives) over 24–72 hours .
Q. How can reaction yields be improved for scale-up synthesis?
- Optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and solvent polarity. Ethanol/water mixtures (4:1 v/v) enhance solubility of polar intermediates. Employ microwave-assisted synthesis (100°C, 30 min) to reduce reaction time and improve yield by 15–20% compared to conventional reflux .
Q. What computational methods are suitable for studying the compound’s reactivity in nucleophilic environments?
- Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. Molecular dynamics simulations (AMBER force field) can model interactions in aqueous solutions, predicting hydrolysis pathways for the thioether bond .
Q. How can batch-to-batch variability in spectroscopic data be minimized?
- Standardize purification protocols (e.g., triple recrystallization from DMF/EtOH). Implement QC checks via TLC (Rf consistency) and GC-MS to detect trace solvents (e.g., residual THF). Use deuterated solvents from the same supplier to avoid solvent impurity artifacts .
Methodological Notes
- Data Reliability : Cross-reference NMR shifts with PubChem datasets for analogous pyridyl-thioethers to validate assignments .
- Contradiction Management : Replicate experiments using independent synthetic batches and blinded analysis to isolate procedural vs. instrumental errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
